molecular formula C14H11BrN4O B2640139 6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 89607-40-9

6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2640139
CAS RN: 89607-40-9
M. Wt: 331.173
InChI Key: VPLUTCSIJJHFIH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrano[2,3-c]pyrazoles . It is a heterocyclic compound with a pyran fused to a pyrazole ring . The pyrano[2,3-c]pyrazole core is a significant structural moiety in diverse classes of bioactive organic molecules .


Synthesis Analysis

The synthesis of this compound can be achieved effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This method has the advantages of mild conditions, high yields, and environmentally benign procedure .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring that is almost coplanar to the fused pyran ring . The pyrazole ring forms a dihedral angle with the phenyl ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This reaction can be carried out in the presence of the choline chloride/thiourea catalyst under reflux or ultrasonic irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 188–189 °C . It also has a specific linear formula and molecular weight .

Scientific Research Applications

  • Biological Activities of Pyrazoline Derivatives

    • Field : Biological Sciences
    • Application Summary : Pyrazolines and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
    • Methods of Application : The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Results : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
  • Antileishmanial and Antimalarial Activities of Pyrazole Derivatives

    • Field : Medical and Pharmaceutical Sciences
    • Application Summary : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
    • Methods of Application : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
    • Results : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
  • Neurotoxic Potentials of Pyrazoline Derivatives

    • Field : Neurobiology
    • Application Summary : This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Methods of Application : The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Results : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
  • Antileishmanial and Antimalarial Activities of Hydrazine-Coupled Pyrazole Derivatives

    • Field : Medical and Pharmaceutical Sciences
    • Application Summary : Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
    • Methods of Application : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
    • Results : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
  • Synthesis and Antiviral Study of Novel Pyrazole Derivatives

    • Field : Pharmaceutical Chemistry
    • Application Summary : This research focuses on the synthesis of novel pyrazole derivatives and their potential antiviral activities .
    • Methods of Application : The experimental procedure involves the synthesis of novel pyrazole derivatives .
    • Results : The results of this study are not specified in the available information .
  • Aqueous Synthesis of Pyrano[2,3-c]pyrazole Derivatives

    • Field : Organic Chemistry
    • Application Summary : This research presents a concise synthesis of 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles .
    • Methods of Application : The synthesis was performed effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .
    • Results : The results of this study are not specified in the available information .

Future Directions

The future directions for this compound could involve further exploration of its bioactivities and potential applications in the pharmaceutical and agrochemical industries . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

6-amino-4-(4-bromophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c1-7-11-12(8-2-4-9(15)5-3-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLUTCSIJJHFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Citations

For This Compound
31
Citations
S Shahbazi, MA Ghasemzadeh, P Shakib… - Polyhedron, 2019 - Elsevier
In this research a series of pyranopyrazoles were efficiently synthesized via the one-pot four-component reactions of ethyl acetoacetate, hydrazinehydrate, aldehydes and malononitrile …
Number of citations: 38 www.sciencedirect.com
RH Vekariya, KD Patel, HD Patel - 2018 - nopr.niscpr.res.in
An efficient, high-yielding and rapid protocol has been developed for the synthesis of 6-amino-1,4-dihydropyrano [2,3-c]pyrazol-5-carbonitrile derivatives through four-component, one-…
Number of citations: 8 nopr.niscpr.res.in
SA Shaikh, VS Kamble, RK Zemase, SK Patil… - Research on Chemical …, 2023 - Springer
In the present study, a novel, facile and environmentally benign protocol for the synthesis of pharmaceutically active 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile …
Number of citations: 0 link.springer.com
RH Vekariya, KD Patel, HD Patel - Research on Chemical Intermediates, 2016 - Springer
The efficacy of thiourea dioxide (TUD) as an efficient, inexpensive, and readily accessible organocatalyst for the synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives …
Number of citations: 34 link.springer.com
S Abdolahi, F Gholamian, M Hajjami - Scientific Reports, 2022 - nature.com
The present study describes the synthesis, characterization, and investigation of catalytic activity of xanthine-Ni complex (Xa-Ni) and 4-phenylthiosemicarbazide-Cu complex (PTSC-Cu) …
Number of citations: 1 www.nature.com
MM Heravi, R Malakooti, K Kafshdarzadeh… - Research on Chemical …, 2022 - Springer
An eco-friendly method for diversity-oriented synthesis of substituted dihydropyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin derivatives has been achieved via one-pot and …
Number of citations: 8 link.springer.com
F Mirhashemi, MA Amrollahi - Inorganica Chimica Acta, 2019 - Elsevier
This report provides a description of the preparation and characterization of a Fe 3 O 4 @Ag-β-CD composite as a new magnetically recoverable catalyst for the synthesis of a number of …
Number of citations: 16 www.sciencedirect.com
N Nagasundaram, M Kokila, P Sivaguru… - Advanced Powder …, 2020 - Elsevier
Carbon nano/micro powder provides an innovative approach in the field of green catalysis by enhancing its efficiency and reusability for several chemical transformations. In this present …
Number of citations: 40 www.sciencedirect.com
L Amiri-Zirtol, MA Amrollahi - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
A rapid and green procedure has been introduced for the preparation of pyrano[2,3-c]pyrazole and xanthene-1,8-dione derivatives in the presence of a natural catalyst in aqueous …
Number of citations: 9 www.tandfonline.com
K Patil, V Helavi - Asian Journal of Research in Chemistry, 2018 - search.proquest.com
MCRs are superior as compared to routine multistep synthesis J. Nowadays, Multi-component reactions (MCRs) used extensively in the field of synthetic and medicinal chemistry, …
Number of citations: 3 search.proquest.com

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